1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Lipophilicity Drug-likeness Aqueous solubility

1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1284067-58-8) is a synthetic piperidine derivative with the molecular formula C13H18BrN3O2 and a molecular weight of 328.20–328.21 g/mol. The compound features a 4-bromo-2-nitrophenyl moiety N-linked to a piperidine ring that additionally bears an N,N-dimethylamino substituent at the 4-position.

Molecular Formula C13H18BrN3O2
Molecular Weight 328.2 g/mol
CAS No. 1284067-58-8
Cat. No. B1400832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
CAS1284067-58-8
Molecular FormulaC13H18BrN3O2
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESCN(C)C1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C13H18BrN3O2/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(14)9-13(12)17(18)19/h3-4,9,11H,5-8H2,1-2H3
InChIKeyBZQIIXUQKCLMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1284067-58-8): Structural Identity and Procurement Baseline


1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1284067-58-8) is a synthetic piperidine derivative with the molecular formula C13H18BrN3O2 and a molecular weight of 328.20–328.21 g/mol [1]. The compound features a 4-bromo-2-nitrophenyl moiety N-linked to a piperidine ring that additionally bears an N,N-dimethylamino substituent at the 4-position. This dual substitution pattern—an electron-deficient aryl ring carrying both bromo and nitro groups, combined with a tertiary amine-terminated piperidine—places the compound in a distinct structural subclass of functionalized piperidines. As of 2026, this compound has no known biological activity reported in ChEMBL and is not cited in any peer-reviewed publications per ZINC [1]; it is primarily supplied as a research intermediate and screening library component.

Why 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine Cannot Be Interchanged with Simpler Piperidine Analogs


Compounds within the piperidine class span an enormous range of physicochemical and biological profiles, and small structural modifications—such as the presence or absence of an N,N-dimethylamino group, the position of halogen/nitro substitution, or the connectivity of the aryl ring—can produce >100-fold differences in target binding, solubility, and metabolic stability [1]. The target compound bears both an aryl-linked piperidine nitrogen and a pendant N,N-dimethylamino group, creating a dibasic character and altered lipophilicity (calculated logP 1.529) that distinguishes it from simpler N-arylpiperidines [2]. Generic substitution with, for example, 1-(4-bromo-2-nitrophenyl)piperidine (CAS 5465-66-7, logP ~3.94) would fail to reproduce the same hydrogen-bonding capacity, solubility profile, or potential pharmacophoric interactions, while regioisomers such as 1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine carry the bromine and nitro groups in electronically non-equivalent positions . These structural determinants are non-trivial; even within a single screening library, changes in substitution pattern routinely cause 'activity cliffs' where a close analog loses all target engagement. The quantitative evidence below details exactly where this compound diverges from its nearest comparators.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1284067-58-8)


Evidence 1: Lipophilicity (logP) Differentiation vs. 1-(4-Bromo-2-nitrophenyl)piperidine

The target compound exhibits a calculated logP of 1.529, compared to a calculated logP of approximately 3.94 for 1-(4-bromo-2-nitrophenyl)piperidine (CAS 5465-66-7), the closest N-arylpiperidine analog lacking the N,N-dimethylamino group [1]. This represents a logP difference of approximately 2.4 log units, corresponding to a roughly 250-fold difference in predicted octanol-water partition coefficient. The lower logP of the target compound is attributable to the additional tertiary amine (N,N-dimethylamino) on the piperidine ring, which increases polarity and hydrogen-bond acceptor count. In the context of CNS drug-likeness (desirable logP range ~1–3.5), the target compound falls within a more favorable window, whereas the comparator sits near or above the upper limit associated with poor aqueous solubility, higher protein binding, and increased metabolic liability .

Lipophilicity Drug-likeness Aqueous solubility logP Piperidine derivatives

Evidence 2: Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Capacity vs. 1-(4-Bromo-2-nitrophenyl)piperidine

The target compound has a calculated topological polar surface area (tPSA) of 45 Ų and 5 hydrogen-bond acceptors, versus 49 Ų tPSA with only 3 H-bond acceptors for 1-(4-bromo-2-nitrophenyl)piperidine (CAS 5465-66-7) [1]. Although the tPSA values are within similar ranges (both below the 140 Ų threshold commonly associated with poor oral absorption), the target compound's larger number of H-bond acceptors (5 vs. 3) derives from the additional N,N-dimethylamino nitrogen and the two nitro-group oxygens. This increases the compound's capacity for directed hydrogen-bond interactions with biological targets—a feature absent in the simpler analog. The additional basic center (pKa of the dimethylamino group estimated at ~8–10) also confers pH-dependent ionization behavior that the comparator lacks [2].

tPSA Hydrogen bonding Membrane permeability Piperidine SAR Oral bioavailability prediction

Evidence 3: Purity Specification Advantage vs. Commercially Available Analogs

The target compound is available at a minimum purity specification of NLT 98% (MolCore), compared to 95% typical minimum purity for the closest analog 1-(4-bromo-2-nitrophenyl)piperidine (CAS 5465-66-7) from Sigma-Aldrich and AKSci, and 97% for the regioisomer 1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1260804-21-4) from Ambeed . A 3-percentage-point purity differential (98% vs. 95%) means that the comparator could contain up to 2.5× more impurities (5% vs. 2% maximum impurity burden). For high-throughput screening (HTS) and quantitative structure-activity relationship (QSAR) studies, this difference can be consequential: impurities at the 5% level can generate false positives, confound dose-response curves, or introduce uncharacterized biological activities. The target compound's NLT 98% specification, coupled with ISO-certified manufacturing, provides a more reliable starting point for sensitive downstream applications .

Compound purity Procurement specification Quality control Screening library HTS

Evidence 4: Regioisomeric Differentiation – 4-Bromo-2-nitro vs. 2-Bromo-4-nitro Substitution Pattern

The target compound bears a 4-bromo-2-nitrophenyl substitution pattern, in contrast to the regioisomeric 1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1260804-21-4) . In the target compound, the electron-withdrawing nitro group is ortho to the piperidine attachment point and para to the bromine, whereas in the regioisomer these relationships are reversed. This positional difference alters the electronic distribution on the aryl ring and, critically, changes the steric environment around the piperidine N-aryl junction. Ortho-nitro substitution (as in the target) can restrict rotational freedom of the N-aryl bond via steric and electronic effects, potentially pre-organizing the molecule into a conformation that favors specific target interactions—a phenomenon well-documented in ortho-substituted N-arylpiperidine kinase inhibitors [1]. Additionally, the bromine position affects reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the 4-bromo substituent in the target compound is para to the nitro group and may exhibit different oxidative addition rates compared to the 2-bromo regioisomer, directly impacting synthetic tractability and downstream derivatization strategies .

Regioisomerism Electronic effects Nitrophenyl SAR Electrophilic substitution Medicinal chemistry

Evidence 5: Molecular Weight and Heavy Atom Count Differentiation vs. De-nitro Analog

The target compound (MW 328.21; 19 heavy atoms) contains both a bromo and a nitro substituent, distinguishing it from the de-nitro analog 1-(4-bromophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1247000-88-9; MW 283.21; 16 heavy atoms) [1]. The nitro group adds 45 Da to the molecular weight and introduces 2 additional heavy atoms (N and O atoms) along with 2 additional H-bond acceptors. The MW of the target compound falls within the 'lead-like' space (MW ≤ 350), whereas the de-nitro analog sits firmly in 'fragment-like' territory (MW ≤ 300). The presence of the nitro group also provides a synthetic handle for further chemical elaboration—nitro reduction to aniline, or participation in nucleophilic aromatic substitution—that is entirely unavailable in the de-nitro analog [2]. This synthetic versatility is a key procurement consideration for laboratories that require a single intermediate capable of supporting multiple downstream discovery trajectories.

Molecular weight Lead-likeness Fragment-based design Ligand efficiency Property-based optimization

Optimal Research and Procurement Scenarios for 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1284067-58-8)


Scenario A: CNS-Targeted Screening Library Design Requiring Controlled Lipophilicity

For laboratories constructing focused screening libraries targeting CNS receptors or ion channels, the target compound's calculated logP of 1.529 places it squarely within the CNS drug-like range (logP 1–3.5), whereas the simpler analog 1-(4-bromo-2-nitrophenyl)piperidine (logP ~3.94) exceeds the upper end of this window and may exhibit excessive non-specific protein binding or poor solubility [1]. The N,N-dimethylamino group provides an additional basic center that can engage in ionic interactions with aspartate or glutamate residues common in aminergic GPCR and ion channel binding pockets, a pharmacophoric feature absent in the non-dimethylated analog [2].

Scenario B: High-Throughput Screening (HTS) Where Impurity-Driven False Positives Must Be Minimized

The NLT 98% purity specification (MolCore) provides a 2.5× lower maximum impurity burden compared to the 95% purity typical of the closest analog [1]. In HTS campaigns where compounds are screened at 10–30 μM, a 5% impurity level can contribute up to 0.5–1.5 μM of unidentified contaminants to each assay well—concentrations sufficient to generate false-positive hits against many enzyme and receptor targets. The target compound's higher minimum purity reduces this risk without requiring costly pre-screening repurification, making it the preferred procurement choice for core screening libraries where data fidelity is paramount.

Scenario C: Synthetic Elaboration Programs Leveraging the Nitro Group as a Transformable Handle

The 4-bromo-2-nitrophenyl scaffold provides two orthogonal synthetic handles: the bromine atom for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and the nitro group for reduction to a primary aniline or participation in nucleophilic aromatic substitution [1]. This duality enables divergent synthesis from a single intermediate—for example, coupling at the bromine position to generate a biaryl series while subsequently reducing the nitro group to install amide or sulfonamide linkages. The de-nitro analog (CAS 1247000-88-9) lacks this second diversification point, limiting its utility to a single vector of chemical elaboration [2].

Scenario D: Structure-Activity Relationship (SAR) Studies Exploring Ortho-Nitro Conformational Effects

In medicinal chemistry programs where the ortho-nitro substituent is hypothesized to restrict N-aryl bond rotation and lock the piperidine ring into a bioactive conformation, the 4-bromo-2-nitro regioisomer (CAS 1284067-58-8) is the appropriate probe compound [1]. The regioisomer 1-(2-bromo-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (CAS 1260804-21-4) places the nitro group para to the piperidine attachment, eliminating this conformational restriction. Any SAR study comparing these two regioisomers can directly test the ortho-nitro conformational hypothesis; procurement of the wrong regioisomer would confound structure-activity interpretation .

Quote Request

Request a Quote for 1-(4-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.